2,4,6-Trinitrobenzenesulfonic acid

Acid Strength Reaction Kinetics Organic Synthesis

Choose TNBS for validated superiority in primary amine quantification: yields 2x higher α-amino nitrogen values than ninhydrin in protein hydrolysates, with a 0.90 correlation to in vivo lysine bioavailability—critical for accurate feed formulation. Its membrane impermeability at ≤1 mM ensures exclusive outer-leaflet labeling, unlike FDNB, enabling reliable membrane topology studies. Functions as a sensitive post-column derivatization reagent for automated amino acid analysis without heating. Also the standard haptenizing agent for reproducible T-cell-mediated colitis models. Supplied as 5% (w/v) aqueous solution or 1 M in water for immediate use.

Molecular Formula C6H3N3O9S
Molecular Weight 293.17 g/mol
CAS No. 2508-19-2
Cat. No. B1208975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trinitrobenzenesulfonic acid
CAS2508-19-2
Synonyms2,4,6-Trinitrobenzene Sulfonate
Picrylsulfonic Acid
Sulfonate, Trinitrobenzene
Trinitrobenzene Sulfonate
Trinitrobenzenesulfonic Acid
Trinitrobenzenesulfonic Acid, Sodium Salt
Molecular FormulaC6H3N3O9S
Molecular Weight293.17 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C6H3N3O9S/c10-7(11)3-1-4(8(12)13)6(19(16,17)18)5(2-3)9(14)15/h1-2H,(H,16,17,18)
InChIKeyNHJVRSWLHSJWIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 1.58X10+5 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trinitrobenzenesulfonic Acid (TNBS, CAS 2508-19-2): Procurement-Relevant Identity and Reactivity Profile


2,4,6-Trinitrobenzenesulfonic acid (TNBS, also referred to as picrylsulfonic acid) is an arenesulfonic acid substituted with three nitro groups at the 2-, 4-, and 6-positions on the benzene ring [1]. This substitution pattern confers a predicted pKa below 0, classifying it as a strong organic acid [2]. The compound is commercially supplied as a solution (e.g., 1 M in water or 5% w/v in methanol) for analytical use and is a key reagent for the detection and quantification of primary amines via nucleophilic aromatic substitution, producing chromogenic trinitrophenyl (TNP) derivatives measurable by UV-Vis spectrophotometry [3]. It is also employed as a haptenizing agent in immunological models of colitis [4].

Why 2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Cannot Be Indiscriminately Substituted with Other Arylsulfonic Acid Reagents


Substituting TNBS with a generic arylsulfonic acid, or even a closely related dinitro analog, introduces significant analytical and procedural risks due to differences in acid strength, water solubility, and chromogenic properties. TNBS's unique triple-nitro substitution confers a pKa below 0, enabling efficient reaction with primary amines under mild alkaline conditions without requiring elevated temperatures, unlike ninhydrin [1]. Furthermore, its membrane impermeability at low concentrations (≤1 mM) provides a critical advantage over penetrating probes like 1-fluoro-2,4-dinitrobenzene (FDNB) in topological studies of biological membranes, as unintended labeling of internal compartments can be avoided [2]. Using an alternative reagent without verifying these performance parameters can lead to underquantification of amino groups (as seen with ninhydrin) or misinterpretation of membrane protein localization [3][4].

Quantitative Differentiation of 2,4,6-Trinitrobenzenesulfonic Acid (TNBS) from Analogs: A Data-Driven Selection Guide


Superior Acid Strength of TNBS Relative to 2,4-Dinitrobenzenesulfonic Acid (DNBS) Enables Broader Reaction Conditions

TNBS exhibits a significantly lower pKa (<0) compared to the predicted pKa of 2,4-dinitrobenzenesulfonic acid (DNBS, -2.21), indicating a stronger acidic character [1]. This enhanced acidity, stemming from the additional electron-withdrawing nitro group, facilitates nucleophilic aromatic substitution with primary amines at a wider range of pH values, including mildly acidic conditions, whereas DNBS reactivity is more constrained to alkaline environments .

Acid Strength Reaction Kinetics Organic Synthesis

TNBS Outperforms Ninhydrin in Amino Nitrogen Quantification: 2-Fold Higher Measured Values

In a comparative analysis of pea protein hydrolysates, the TNBS method yielded α-amino nitrogen values that were approximately twice as high as those obtained with the ninhydrin method [1]. Specifically, the ninhydrin method produced data that were only half of the TNBS values, indicating that ninhydrin significantly underquantifies available amino groups in this complex matrix [2].

Amino Acid Analysis Protein Hydrolysates Spectrophotometry

Selective Membrane Labeling: TNBS is Membrane-Impermeable at ≤1 mM, Unlike 1-Fluoro-2,4-dinitrobenzene (FDNB)

In studies of sarcoplasmic reticulum membrane topology, TNBS at concentrations ≤1 mM does not penetrate the membrane, whereas 1-fluoro-2,4-dinitrobenzene (FDNB) readily crosses the lipid bilayer [1]. This differential permeability allows TNBS to selectively label externally exposed amino phospholipids, revealing that approximately 70% of phosphatidylethanolamine is located on the external surface [2].

Membrane Topology Phospholipid Asymmetry Chemical Probe

TNBS Shows Strong Correlation with Bioassay for Available Lysine Determination in Animal Feed

In the determination of available lysine in animal protein meals, the TNBS chemical method exhibited a high correlation coefficient (r = 0.90) with the reference chick bioassay (CBA), indicating good agreement with in vivo protein quality assessment [1]. While the 1-fluoro-2,4-dinitrobenzene (FDNB) method showed a lower correlation (r = 0.83) with CBA, TNBS provided a more accurate reflection of biologically available lysine in fish meals, where TNBS measured 5.28% available lysine compared to 4.34% by FDNB [2].

Lysine Availability Animal Nutrition Feed Analysis

Defined Application Scenarios for 2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Driven by Quantified Performance Advantages


Quantification of Primary Amines in Complex Protein Hydrolysates (Food/Feed Quality Control)

TNBS is the optimal reagent for determining the degree of protein hydrolysis and available lysine in food and animal feed samples. As demonstrated by direct comparison, TNBS yields α-amino nitrogen values twice as high as those obtained with ninhydrin, providing a more complete and accurate assessment of hydrolyzed protein content [1]. Its high correlation (r = 0.90) with in vivo chick bioassays for lysine availability further validates its use in feed formulation, where accurate lysine quantification directly impacts nutritional value and cost [2].

Topological Mapping of Membrane Proteins and Phospholipids (Cell Biology/Biochemistry)

For studies requiring exclusive labeling of externally exposed amino groups on cell membranes or lipid vesicles, TNBS is the preferred probe. Its established membrane impermeability at concentrations ≤1 mM allows for selective modification of outer leaflet components, enabling quantitative determination of phospholipid asymmetry [3]. This property is not shared by commonly used alternatives like 1-fluoro-2,4-dinitrobenzene (FDNB), which penetrates the bilayer and labels internal structures, confounding topological analysis [4].

Automated Amino Acid Analysis and Peptide Derivatization (Analytical Chemistry)

TNBS serves as a sensitive and convenient post-column derivatization reagent in automated amino acid chromatography systems. Its reaction with amino acids proceeds under mild conditions without heating, a significant operational advantage over ninhydrin, which requires elevated temperatures for color development [5]. The chromogenic TNP derivatives exhibit high molar absorptivity (ε = 10,000–15,000 M⁻¹cm⁻¹ at 335–345 nm), enabling sensitive detection with standard HPLC UV-Vis detectors [6].

Induction of Hapten-Mediated Colitis in Preclinical IBD Models (Immunology/Pharmacology)

TNBS is the established agent for inducing a reproducible, T-cell-mediated model of colitis in rodents. When administered intrarectally with ethanol as a mucosal barrier breaker, TNBS haptenizes colonic tissue proteins, eliciting a Th1-dominant immune response that mimics key features of human Crohn's disease [7]. The model's well-characterized inflammatory profile, including elevated myeloperoxidase (MPO) activity and leukotriene B4 levels, makes it a standard platform for evaluating anti-inflammatory drug candidates [8].

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